(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzo[b]thiophene moiety
Mechanism of Action
- These targets may include enzymes involved in metabolic pathways, cell signaling, or other cellular processes .
- These interactions can lead to conformational changes in the target protein, affecting its function or activity .
- Downstream effects may include changes in cellular metabolism, gene expression, or signaling cascades .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the introduction of the pyrrolidine and benzo[b]thiophene groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions. Its triazole and benzo[b]thiophene moieties are known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.
Comparison with Similar Compounds
Similar Compounds
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone: shares structural similarities with other triazole-containing compounds and benzo[b]thiophene derivatives.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: and 2-Fluoro-1,3,5-triamino-2,4,6-trinitrobenzene are examples of compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its combination of the triazole, pyrrolidine, and benzo[b]thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-8-5-12(10-18)19-16-6-7-17-19/h1-4,6-7,9,12H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLJBEAXYLGCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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